[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine
Overview
Description
“[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine” is a chemical compound with the molecular formula C22H18N2S . Benzothiazole derivatives, such as this compound, have been found to possess a wide range of biological properties, including anti-tubercular, anti-bacterial, and anti-fungal activities .
Scientific Research Applications
Fascinating Variability in Chemistry and Properties
Benzothiazole derivatives, including , exhibit a wide range of properties due to their structural variability. These compounds have been explored for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. Their diverse applications in organic compounds and complex compounds suggest potential interest in unknown analogues and their promising investigation (Boča, Jameson, & Linert, 2011).
Structural Activity Relationship and Medicinal Chemistry Importance
The benzothiazole scaffold is crucial in medicinal chemistry due to its wide range of pharmacological activities. The unique methine center and the possibility for varied substitutions make it an essential moiety in bioactive molecules. Benzothiazole derivatives demonstrate activities such as anti-viral, anti-microbial, anti-diabetic, and anti-cancer, highlighting the significance of this structure in developing new therapeutic agents (Bhat & Belagali, 2020).
Synthesis and Transformation Approaches
Recent advancements in the synthesis and transformations of benzothiazole derivatives have introduced new methods that are both biologically active and industrially demanded. These include conventional multistep processes and one-pot, atom economy procedures that consider green chemistry principles. The easy functionalization of the benzothiazole moiety has led to its consideration as a highly reactive building block for organic synthesis, potentially useful for developing new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).
Therapeutic Potential and Antitumor Activity
The therapeutic potential of benzothiazole derivatives is significant, with a focus on antitumor activity. Some benzothiazole compounds are in clinical use for treating various diseases/disorders, indicating the increasing importance of this nucleus in drug discovery. The structural simplicity and ease of synthesis provide scope for the development of chemical libraries that could serve in discovering new chemical entities (Kamal, Hussaini, & Malik, 2015).
Mechanism of Action
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
These compounds have shown enormous biological applications , including anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , and more .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-9-6-7-10-13(8-9)19-15(17)14(10)16-18-11-4-2-3-5-12(11)20-16/h2-5,9H,6-8,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNOXYZUWXRCNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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